molecular formula C8H9Cl3O2Te B8679593 3,4-Dimethoxyphenyltellurium trichloride

3,4-Dimethoxyphenyltellurium trichloride

Cat. No.: B8679593
M. Wt: 371.1 g/mol
InChI Key: FLUDDRSOOUBKTI-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyltellurium trichloride is an organotellurium compound featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, bonded to a tellurium atom that is further coordinated with three chlorine atoms. Organotellurium compounds are notable for their applications in organic synthesis, catalysis, and materials science, often distinguished by the redox activity of tellurium and the steric/electronic effects of substituents .

Properties

Molecular Formula

C8H9Cl3O2Te

Molecular Weight

371.1 g/mol

IUPAC Name

1,2-dimethoxy-4-(trichloro-λ4-tellanyl)benzene

InChI

InChI=1S/C8H9Cl3O2Te/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3

InChI Key

FLUDDRSOOUBKTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[Te](Cl)(Cl)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Tellurium and Antimony Trichlorides

Triphenylantimony Trichloride (C₁₈H₁₅Cl₃Sb)

  • Synthesis : Prepared via sodium treatment of ethers or benzene derivatives, as described for antimony-based compounds in .
  • Physical Properties : Melting points range between 150–200°C, with moderate solubility in polar solvents like dichloromethane .
  • Reactivity : Exhibits Lewis acidity, similar to tellurium trichlorides, but with lower redox activity due to antimony’s lower electronegativity compared to tellurium .

3,4-Dimethoxyphenyltellurium Trichloride (Theoretical Comparison)

  • Expected Properties: Melting Point: Likely higher than triphenylantimony trichloride (e.g., >200°C) due to stronger intermolecular forces from the polar methoxy groups. Solubility: Enhanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to non-methoxy-substituted analogs .
  • Reactivity : The methoxy groups may undergo demethylation under strong Lewis acidic conditions (e.g., boron trichloride), as seen in for similar dimethoxy-substituted compounds.
Table 1: Comparative Physical Properties
Compound Melting Point (°C) Solubility (Key Solvents) Reactivity with BCl₃
Triphenylantimony Trichloride 150–200 CH₂Cl₂, CHCl₃ No significant demethylation
This compound* >200 (predicted) DMSO, DMF (predicted) Demethylation to catechol derivatives
Chromium Trichloride (CrCl₃) 1152 Insoluble in most organic solvents Forms organometallic complexes

*Theoretical predictions based on analogous compounds.

Functional Analogues: Methoxy-Substituted Organometallics

3,4-Dimethoxybenzophenone (C₁₅H₁₄O₃)

  • Synthesis : Produced via Friedel-Crafts acylation using AlCl₃ ().
  • Role of Methoxy Groups : Electron-donating methoxy substituents enhance electrophilic substitution reactions, a feature likely shared with this compound .

Boron Trichloride-Mediated Demethylation

  • As demonstrated in , boron trichloride selectively cleaves methoxy groups adjacent to phenolic functions. This reactivity suggests that this compound could undergo similar transformations to yield tellurium-containing catechol derivatives, which are valuable in coordination chemistry .

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